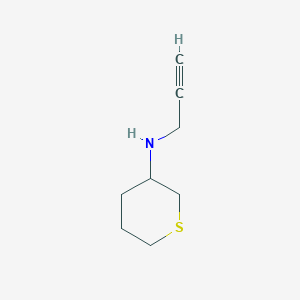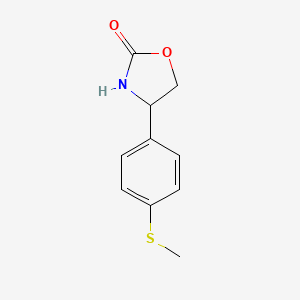
4-(4-(Methylthio)phenyl)oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(Methylthio)phenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class These compounds are known for their diverse applications in pharmaceuticals, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Methylthio)phenyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the reaction of 4-(methylthio)aniline with ethyl chloroformate to form an intermediate, which is then cyclized to produce the oxazolidinone ring . Another method includes the use of microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-(Methylthio)phenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-(4-(Methylthio)phenyl)oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical production
Mechanism of Action
The mechanism of action of 4-(4-(Methylthio)phenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, where the compound binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This unique mechanism makes it effective against multidrug-resistant Gram-positive bacteria.
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with similar antibacterial properties.
Tedizolid: Another oxazolidinone with enhanced potency and reduced side effects.
Cytoxazone: A compound with a similar oxazolidinone ring structure but different substituents.
Uniqueness
Its ability to undergo various chemical reactions and its potential as a chiral auxiliary in asymmetric synthesis further highlight its versatility .
Properties
Molecular Formula |
C10H11NO2S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
4-(4-methylsulfanylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO2S/c1-14-8-4-2-7(3-5-8)9-6-13-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) |
InChI Key |
BDJSJIVXNDTISM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2COC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


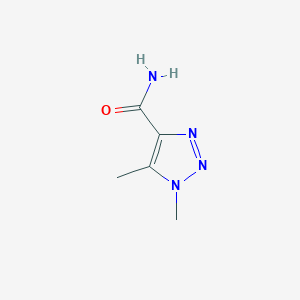
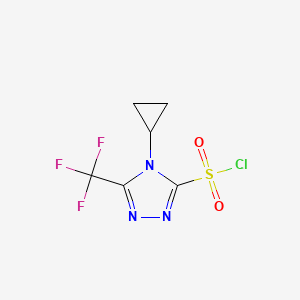
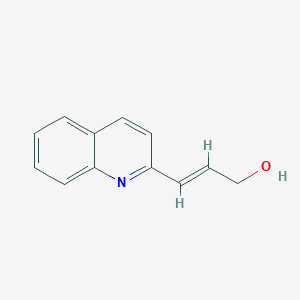
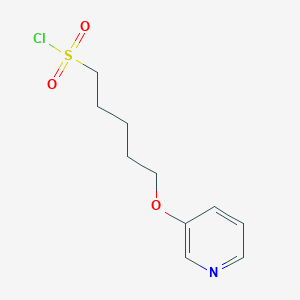
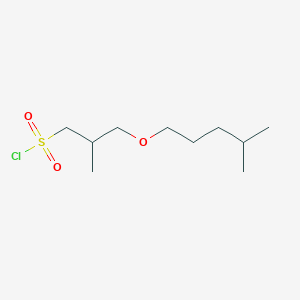
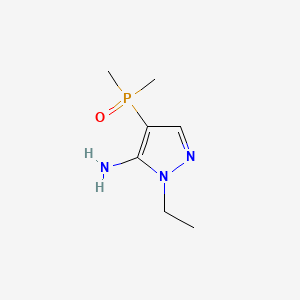
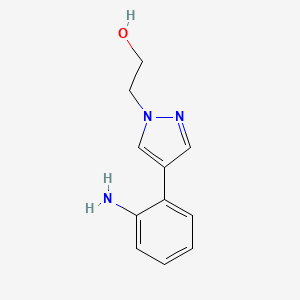
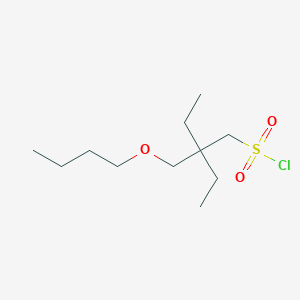
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B13627408.png)
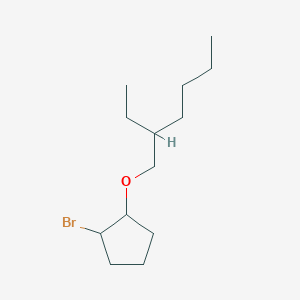

![3-[(3,4-Difluorophenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13627428.png)
![2-Fluoro-3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13627431.png)
